molecular formula C5H10N4O2S B2421288 5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole CAS No. 2126177-26-0

5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole

Cat. No.: B2421288
CAS No.: 2126177-26-0
M. Wt: 190.22
InChI Key: PBZINAWYZOIXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a methanesulfonyl group attached to a propan-2-yl group, which is further connected to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of hydrazoic acid with nitriles or by the reaction of amines with azides under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Propan-2-yl Group: The propan-2-yl group can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials such as nitriles, hydrazoic acid, methanesulfonyl chloride, and alkyl halides.

    Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification and Isolation: Purification of the final product through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: The exact pathways depend on the specific application, but common pathways include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methanesulfonylpropan-2-yl)-1H-tetrazole: Similar structure but with a different position of the methanesulfonyl group.

    5-(2-Methanesulfonylpropan-2-yl)-3H-tetrazole: Another isomer with a different position of the methanesulfonyl group.

    5-(2-Methanesulfonylpropan-2-yl)-4H-tetrazole: Yet another isomer with a different position of the methanesulfonyl group.

Uniqueness

5-(2-Methanesulfonylpropan-2-yl)-2H-1,2,3,4-tetrazole is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

5-(2-methylsulfonylpropan-2-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2S/c1-5(2,12(3,10)11)4-6-8-9-7-4/h1-3H3,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZINAWYZOIXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NNN=N1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.